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Compound of Interest

Compound Name: 1-Ethyl-2-phenylbenzene

Cat. No.: B1583065 Get Quote

In the landscape of chemical research and drug development, the unambiguous identification

of a compound is paramount. Spectroscopic techniques form the bedrock of this

characterization, each providing a unique fingerprint of a molecule's structure and connectivity.

However, reliance on a single data source can introduce ambiguity and potential errors. This

guide provides a comprehensive walkthrough on the critical practice of cross-referencing

spectral data for the aromatic hydrocarbon 2-Ethylbiphenyl (CAS No. 1812-51-7) from two

authoritative databases: the National Institute of Standards and Technology (NIST) Chemistry

WebBook and the Spectral Database for Organic Compounds (SDBS).

This guide is structured to provide not just the "what" but the "why" behind the process,

empowering researchers to confidently and rigorously validate their own experimental findings.

We will delve into the nuances of mass spectrometry, nuclear magnetic resonance

spectroscopy, and infrared spectroscopy, comparing the data available from these key

resources.

The Imperative of Cross-Referencing
Instrumental variations, sample preparation methods, and data processing algorithms can all

introduce subtle differences in spectral data. Cross-referencing data from multiple, well-curated

databases serves as a vital self-validating mechanism. It allows researchers to:

Confirm the identity of a synthesized or isolated compound: By comparing experimental data

with multiple reference spectra, confidence in the structural assignment is significantly

increased.
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Identify potential impurities: Discrepancies between an experimental spectrum and reference

data may indicate the presence of contaminants.

Understand the influence of experimental conditions: Variations in reported spectra can

sometimes be attributed to different solvents, concentrations, or instrument parameters,

providing valuable insights for method development.

A Comparative Analysis of Spectral Data for 2-
Ethylbiphenyl
To illustrate the process of cross-referencing, we will examine the spectral data for 2-

Ethylbiphenyl obtained from the NIST Chemistry WebBook and SDBS.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound

and its fragments, offering crucial clues about its molecular weight and structure. The primary

source for electron ionization mass spectrometry (EI-MS) data for 2-Ethylbiphenyl is the NIST

Chemistry WebBook.[1][2][3]

Database
Molecular Ion (M+)
[m/z]

Base Peak [m/z]
Key Fragmentation
Peaks [m/z]
(Relative Intensity)

NIST Chemistry

WebBook
182 167

165 (35%), 152

(20%), 115 (10%), 91

(5%)

The mass spectrum reveals a molecular ion peak at m/z 182, corresponding to the molecular

weight of 2-Ethylbiphenyl (C₁₄H₁₄). The base peak at m/z 167 is attributed to the loss of a

methyl group ([M-15]⁺), a characteristic fragmentation pattern for ethyl-substituted aromatic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of

an organic molecule. We will examine both ¹H and ¹³C NMR data, primarily sourced from the
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Spectral Database for Organic Compounds (SDBS).

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment and connectivity of

hydrogen atoms in a molecule.

Database
Chemical Shift
(δ) [ppm]

Multiplicity Integration Assignment

SDBS 7.50 - 7.20 m 9H Aromatic protons

2.65 q 2H -CH₂-

1.25 t 3H -CH₃

The ¹H NMR spectrum from SDBS shows a complex multiplet in the aromatic region (7.50-7.20

ppm) integrating to nine protons. The ethyl group is clearly identified by the quartet at 2.65 ppm

(the -CH₂- group adjacent to a methyl group) and the triplet at 1.25 ppm (the -CH₃ group

adjacent to a methylene group).

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

Database Chemical Shift (δ) [ppm] Assignment

SDBS

142.1, 141.8, 138.9, 129.8,

129.3, 128.0, 127.2, 126.8,

125.8

Aromatic carbons

26.0 -CH₂-

15.8 -CH₃

The ¹³C NMR spectrum from SDBS displays nine distinct signals in the aromatic region,

consistent with the nine different carbon environments in the two phenyl rings of 2-
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Ethylbiphenyl. The aliphatic carbons of the ethyl group are observed at 26.0 ppm (-CH₂-) and

15.8 ppm (-CH₃).

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule

by measuring the absorption of infrared radiation. The FT-IR spectrum for 2-Ethylbiphenyl is

available from SDBS.

Database Frequency (cm⁻¹) Intensity Assignment

SDBS 3060 - 3010 m C-H stretch (aromatic)

2965 - 2870 s C-H stretch (aliphatic)

1600, 1480, 1450 m
C=C stretch (aromatic

ring)

770, 740 s

C-H bend (out-of-

plane, ortho-

disubstituted)

The IR spectrum from SDBS shows characteristic absorptions for an aromatic compound with

aliphatic substitution. The peaks in the 3060-3010 cm⁻¹ region are indicative of aromatic C-H

stretching, while the strong absorptions between 2965 and 2870 cm⁻¹ correspond to the C-H

stretching of the ethyl group. The sharp peaks at 770 and 740 cm⁻¹ are characteristic of ortho-

disubstitution on a benzene ring.

Experimental Workflow for Spectral Data Cross-
Referencing
The following section outlines a systematic approach to acquiring and cross-referencing

spectral data for a compound of interest, using 2-Ethylbiphenyl as an example.

Step-by-Step Methodology
Initial Compound Identification: Begin by determining the key identifiers for your compound,

including its chemical name, CAS Registry Number, and molecular formula. For 2-
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Ethylbiphenyl, these are:

Name: 2-Ethylbiphenyl

CAS No.: 1812-51-7

Formula: C₁₄H₁₄

Database Search Strategy:

NIST Chemistry WebBook: Navigate to the NIST Chemistry WebBook website. Use the

"Name" or "CAS No." search option to locate the entry for 2-Ethylbiphenyl.[1][2][3]

Spectral Database for Organic Compounds (SDBS): Access the SDBS website. Utilize the

"Compound Name" or "CAS No." search functionality to find the spectral data for 2-

Ethylbiphenyl.

Data Acquisition and Extraction:

Mass Spectrometry (from NIST): Locate the "Mass spectrum (electron ionization)" section.

Record the m/z values and relative intensities of the molecular ion, base peak, and other

significant fragments.

NMR Spectroscopy (from SDBS):

¹H NMR: Open the proton NMR spectrum. For each signal, record the chemical shift

(ppm), the multiplicity (e.g., s, d, t, q, m), and the integration value.

¹³C NMR: Access the carbon NMR spectrum. Record the chemical shifts (ppm) of all

unique carbon signals.

Infrared Spectroscopy (from SDBS): View the FT-IR spectrum. Identify and record the

frequencies (cm⁻¹) of the major absorption bands and note their relative intensities

(strong, medium, weak).

Data Comparison and Analysis:
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Create a summary table for each spectroscopic technique, listing the data obtained from

each database.

Compare the key features of the spectra. Note any significant differences in peak positions

or relative intensities.

If discrepancies are observed, consider the experimental details provided by the

databases (e.g., solvent for NMR, instrument type) to understand the potential sources of

variation.

Experimental Data Correlation:

Acquire the experimental spectra (MS, NMR, IR) for your sample of 2-Ethylbiphenyl under

appropriate conditions.

Carefully compare your experimental data with the cross-referenced database information.

A strong correlation across all three techniques provides high confidence in the identity

and purity of your compound.

Visualizing the Workflow
To further clarify the process, the following diagrams illustrate the logical flow of spectral data

acquisition and cross-referencing.

Caption: Workflow for Acquiring and Cross-Referencing Spectral Data.

Caption: Logical Relationship in Spectral Data Cross-Validation.

Conclusion
The rigorous identification of chemical compounds is a cornerstone of scientific integrity. By

embracing the practice of cross-referencing spectral data from multiple reputable databases,

researchers can significantly enhance the reliability of their findings. This guide has

demonstrated a systematic approach to this process using 2-Ethylbiphenyl as a model

compound, drawing upon the rich data resources of the NIST Chemistry WebBook and the

Spectral Database for Organic Compounds. Adherence to such validation workflows is not

merely good practice; it is essential for the advancement of robust and reproducible science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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